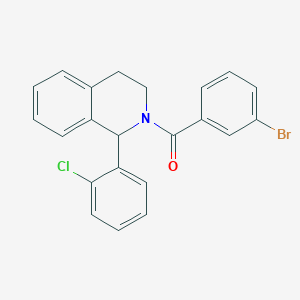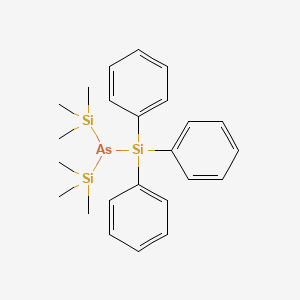
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide typically involves the following steps:
Acetylation: The process begins with the acetylation of L-leucine to form N-acetyl-L-leucine.
Peptide Bond Formation: The N-acetyl-L-leucine is then coupled with 4-nitrophenyl glycinamide using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Acetyl-L-leucine and 4-nitrophenyl glycinamide.
Reduction: N-Acetyl-L-leucyl-N-(4-aminophenyl)glycinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Investigated for its potential as a protease inhibitor, which can regulate various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
作用機序
The mechanism of action of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with proteases. The compound inhibits protease activity by binding to the active site of the enzyme, preventing the cleavage of peptide bonds in substrate proteins. This inhibition can modulate various cellular processes and has potential therapeutic applications.
類似化合物との比較
Similar Compounds
N-Acetyl-L-leucyl-L-leucyl-L-norleucinal: Another dipeptide with protease inhibitory activity.
N-Acetyl-L-leucyl-L-leucyl-L-phenylalanilal: Similar structure with a phenylalanine residue instead of glycine.
Uniqueness
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
特性
CAS番号 |
188806-53-3 |
|---|---|
分子式 |
C16H22N4O5 |
分子量 |
350.37 g/mol |
IUPAC名 |
(2S)-2-acetamido-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C16H22N4O5/c1-10(2)8-14(18-11(3)21)16(23)17-9-15(22)19-12-4-6-13(7-5-12)20(24)25/h4-7,10,14H,8-9H2,1-3H3,(H,17,23)(H,18,21)(H,19,22)/t14-/m0/s1 |
InChIキー |
VANZNNUWIPKKKG-AWEZNQCLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


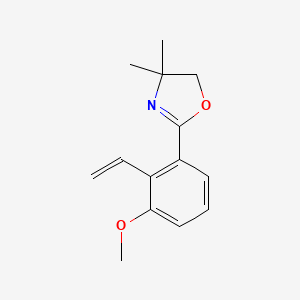
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
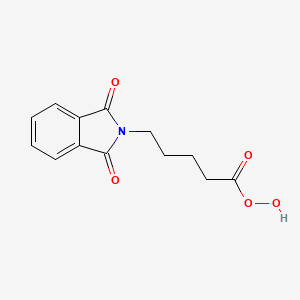
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
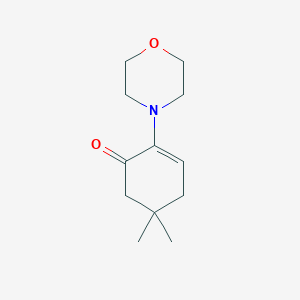

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
